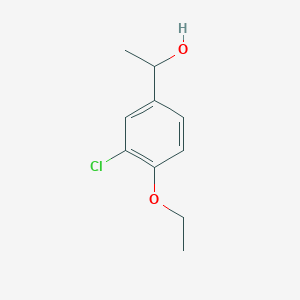
1-(3-Chloro-4-ethoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-ethoxyphenyl)ethanol is a useful research compound. Its molecular formula is C10H13ClO2 and its molecular weight is 200.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Chloro-4-ethoxyphenyl)ethanol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. The unique combination of functional groups in this molecule—specifically the electron-withdrawing chlorine and the electron-donating ethoxy group—creates a distinctive electronic environment that can influence its biological interactions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a chloro substituent on the aromatic ring, which may enhance its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The carbonyl group can participate in hydrogen bonding or nucleophilic addition reactions, while the chlorine and ethoxy groups modify the compound's overall reactivity and binding affinity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that chlorinated phenolic compounds can be effective against a range of bacteria, including both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values for related compounds have been documented, demonstrating their potential as antimicrobial agents .
Antioxidant Properties
Antioxidant activity is another area where this compound may show promise. Compounds with similar structures have been evaluated for their ability to scavenge free radicals, with some demonstrating efficacy comparable to well-known antioxidants like ascorbic acid. The antioxidant capacity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging .
Anticancer Potential
The potential anticancer activity of this compound has also been explored through various studies. Compounds with similar moieties have shown cytotoxic effects against several cancer cell lines. For example, derivatives containing chloro and ethoxy groups were found to exhibit selective cytotoxicity against human cancer cell lines, indicating a possible therapeutic application in oncology .
Case Study 1: Antimicrobial Screening
A study conducted on chlorinated phenolic compounds revealed that several derivatives showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance antimicrobial efficacy, with MIC values ranging from 32 µg/mL to 128 µg/mL depending on the specific compound tested .
Case Study 2: Antioxidant Activity Assessment
In another investigation, a series of phenolic compounds were screened for antioxidant properties using the DPPH assay. The results demonstrated that certain derivatives exhibited scavenging activities significantly higher than those of standard antioxidants. This suggests that this compound may possess similar antioxidant capabilities .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-7,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZGXHLTUNFICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














